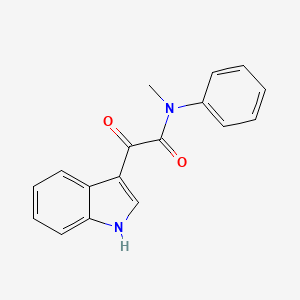

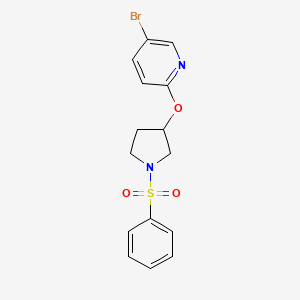

![molecular formula C13H8ClF3N4S B2946484 1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole CAS No. 439095-01-9](/img/structure/B2946484.png)

1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-triazole and 1,3-thiazole rings could be formed using established methods in organic chemistry . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The presence of the 1,2,4-triazole and 1,3-thiazole rings in the molecule suggests that it could have interesting electronic properties. These heterocyclic rings are known to participate in various types of chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole and 1,3-thiazole rings, as well as the trifluoromethyl and chlorophenyl groups. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Antifungal and Antibacterial Properties

Research on 1,2,4-triazole derivatives has demonstrated significant antifungal and antibacterial activities. These compounds, including variations with chlorophenyl and trifluoromethyl groups, have been synthesized and tested for their efficacy against various microbial strains. The structural modifications in these molecules contribute to their potential as antifungal agents, showing activities comparable to existing treatments like itraconazole in vitro against yeasts and filamentous fungi. Moreover, their antibacterial screening revealed moderate activity towards organisms such as Bacillus Subtilis and Escherichia Coli, indicating their broad-spectrum antimicrobial potential (Eto, Kaneko, & Sakamoto, 2000); (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors for metals in acidic environments has been studied, with findings indicating that these compounds provide significant protection against corrosion. The effectiveness of these inhibitors is attributed to their ability to form adsorption layers on the metal surface, thereby preventing corrosion processes. The study of their mechanism has highlighted the importance of the substituents in the triazole ring, influencing their adsorption and inhibition performance (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Synthesis and Characterization

The synthesis and structural characterization of triazole and thiazole derivatives have been extensively researched. These studies not only provide insights into the chemical properties of these compounds but also explore their potential applications in various fields. The synthesis processes have been optimized to improve yields and efficiency, making these compounds more accessible for further research and development. The structural characterization, including X-ray diffraction and NMR spectroscopy, has revealed detailed information about their molecular configurations, which is crucial for understanding their biological activities and potential industrial applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Lipase and α-Glucosidase Inhibition

Research into the biological activity of triazole derivatives has identified their potential as inhibitors of enzymes like lipase and α-glucosidase. These enzymes play critical roles in metabolic processes, and their inhibition is of interest for the treatment of conditions such as obesity and diabetes. The structure-activity relationships explored in these studies suggest that the presence of specific substituents within the triazole ring significantly influences their inhibitory potency, paving the way for the development of new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

Propriétés

IUPAC Name |

5-[2-(4-chlorophenyl)-1,2,4-triazol-3-yl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N4S/c1-7-20-11(13(15,16)17)10(22-7)12-18-6-19-21(12)9-4-2-8(14)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHGUDGLAKUVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=NC=NN2C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)

![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)

![4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2946407.png)

![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)

![N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)

![7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2946415.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)

![1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2946419.png)